

Technical Guide: Spectroscopic Data of Methyl 2-Chloro-4-iodobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-Chloro-4-iodobenzoate

Cat. No.: B175114

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **Methyl 2-Chloro-4-iodobenzoate**. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectroscopic data obtained from computational models. Additionally, a standard protocol for the synthesis of the title compound is provided for research and development purposes.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 2-Chloro-4-iodobenzoate**. This data is computationally generated and should be used as a reference for the identification and characterization of this molecule.

Table 1: Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.93	d	1.8	H-3
7.64	dd	8.2, 1.8	H-5
7.30	d	8.2	H-6
3.91	s	-	-OCH ₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
165.5	C=O (Ester)
141.2	C-2
139.6	C-5
132.8	C-3
131.0	C-6
130.8	C-1
93.5	C-4
52.8	-OCH ₃

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Assignment
3000-2850	C-H stretch (aromatic and methyl)
1730-1715	C=O stretch (ester)
1600-1450	C=C stretch (aromatic)
1300-1000	C-O stretch (ester)
850-750	C-Cl stretch
600-500	C-I stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Abundance (%)	Assignment
296	100	[M] ⁺ (with ³⁵ Cl)
298	32	[M] ⁺ (with ³⁷ Cl)
265	60	[M - OCH ₃] ⁺
237	40	[M - COOCH ₃] ⁺
169	20	[M - I] ⁺
141	30	[M - I - CO] ⁺

Experimental Protocols

Synthesis of **Methyl 2-Chloro-4-iodobenzoate** via Fischer-Speier Esterification

A plausible method for the synthesis of **Methyl 2-Chloro-4-iodobenzoate** is the Fischer-Speier esterification of 2-chloro-4-iodobenzoic acid.[\[1\]](#)

Materials:

- 2-chloro-4-iodobenzoic acid
- Methanol (anhydrous)

- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Dichloromethane or ethyl acetate

Procedure:

- To a solution of 2-chloro-4-iodobenzoic acid (1.0 eq) in methanol (10-20 eq), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **Methyl 2-Chloro-4-iodobenzoate**.

Spectroscopic Characterization

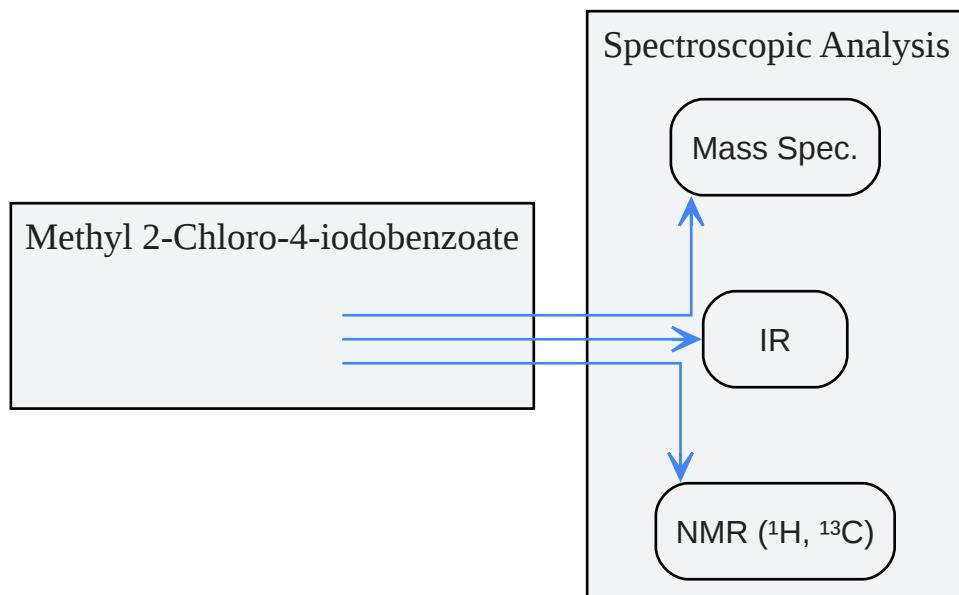
The following are general procedures for obtaining the spectroscopic data.

NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform ($CDCl_3$) in an NMR tube.

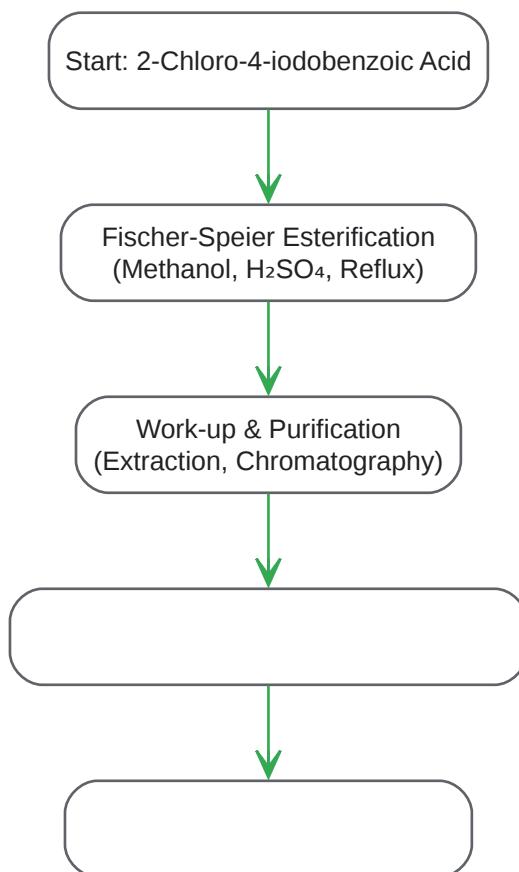
- Acquisition: Record ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer using standard acquisition parameters.

IR Spectroscopy:


- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.
- Acquisition: Record the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry:

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a GC-MS system.
- Ionization: Use electron ionization (EI) at 70 eV.
- Analysis: Record the mass spectrum over a suitable m/z range.


Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis and analysis of **Methyl 2-Chloro-4-iodobenzoate**.

[Click to download full resolution via product page](#)

Caption: Molecular structure and corresponding spectroscopic analyses.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 2-Chloro-4-iodobenzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]

- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of Methyl 2-Chloro-4-iodobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b175114#spectroscopic-data-nmr-ir-ms-for-methyl-2-chloro-4-iodobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com